molecular formula C8H9F5O2 B14504448 2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate CAS No. 62935-24-4

2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14504448
CAS No.: 62935-24-4
M. Wt: 232.15 g/mol
InChI Key: NPGRJORYSSPGER-UHFFFAOYSA-N
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Description

2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 2-methylpropyl alcohol with 3,3-difluoro-2-(trifluoromethyl)prop-2-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include various fluorinated compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with various substrates, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic attack and electrophilic addition, which are critical in its chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is unique due to its combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties. Its reactivity and stability make it a valuable compound in various research and industrial applications .

Properties

CAS No.

62935-24-4

Molecular Formula

C8H9F5O2

Molecular Weight

232.15 g/mol

IUPAC Name

2-methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C8H9F5O2/c1-4(2)3-15-7(14)5(6(9)10)8(11,12)13/h4H,3H2,1-2H3

InChI Key

NPGRJORYSSPGER-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(=C(F)F)C(F)(F)F

Origin of Product

United States

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